molecular formula C7H7ClO4S2 B1597950 Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 423768-46-1

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No. B1597950
M. Wt: 254.7 g/mol
InChI Key: YWBXGHFHMHUSKH-UHFFFAOYSA-N
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Description

“Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a chemical compound with the empirical formula C7H7ClO4S2 and a molecular weight of 254.71 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” can be represented by the SMILES string COC(=O)c1cc(C)c(s1)S(Cl)(=O)=O . This indicates that the compound contains a thiophene ring substituted with a methyl group and a chlorosulfonyl group, and an ester group attached to the thiophene ring .

Scientific Research Applications

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : This compound is used in the synthesis of Sildenafil and its analogues . Sildenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum .
  • Methods of Application : The synthesis involves a chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . This synthesis results in pure sildenafil with high yield . The structures of the compounds were determined with infrared (IR), 1 H-NMR and 13 C-NMR spectroscopic methods, and high resolution mass spectroscopy (HRMS) analysis .
  • Results or Outcomes : The synthesis results in pure sildenafil with high yield . The structures of the compounds were determined with infrared (IR), 1 H-NMR and 13 C-NMR spectroscopic methods, and high resolution mass spectroscopy (HRMS) analysis .

Safety And Hazards

“Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-3-5(6(9)12-2)13-7(4)14(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBXGHFHMHUSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381560
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

CAS RN

423768-46-1
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
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Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
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Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
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Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
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Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

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